molecular formula C24H20N2O2S B2746469 3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-39-5

3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2746469
CAS RN: 361470-39-5
M. Wt: 400.5
InChI Key: QTZYBHDCBPQZAN-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the thiazole ring could potentially give this compound interesting biological properties, as thiazoles are found in many important drugs .


Molecular Structure Analysis

Again, without specific data, I can only speculate about the molecular structure. The molecule likely has a planar aromatic system, which could contribute to its stability and possibly its biological activity .


Chemical Reactions Analysis

Benzamides and thiazoles can both participate in a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce benzoic acid and an amine, while thiazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity could all be influenced by the presence and position of the different functional groups .

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies
One research focus involves the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds. For instance, derivatives have been synthesized to explore their potential as antimicrobial agents, with some studies demonstrating their efficacy against specific microbial strains and conducting molecular docking studies to understand their mechanism of action (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Corrosion Inhibition
Research into benzothiazole derivatives has highlighted their utility as corrosion inhibitors for carbon steel in acidic environments. Experimental results, supported by electrochemical methods and quantum chemical parameters, suggest these compounds provide stability and high inhibition efficiencies, which are significant for industrial applications (Zhiyong Hu et al., 2016).

Cancer Treatment and Photodynamic Therapy
The development of compounds with high singlet oxygen quantum yield for photodynamic therapy in cancer treatment has been another avenue of research. Such compounds, including zinc phthalocyanine derivatives, show promising features as Type II photosensitizers, indicating their potential in treating cancer through photodynamic therapy approaches (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Anticonvulsant Activities
Studies on related chemical frameworks have explored their potential in creating anticonvulsant medications. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and evaluated for their potential biological applications, including their anticonvulsant properties (A. Saeed et al., 2015).

Antimicrobial Agents Synthesis
Further studies have synthesized and evaluated N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives as antimicrobial agents. These compounds have shown significant efficacy against various pathogens, highlighting their potential in developing new antimicrobial drugs (D. Bikobo et al., 2017).

Antifungal Effects
Research into 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives has indicated their effectiveness as antifungal agents against significant types of fungi, such as Aspergillus terreus and Aspergillus niger, offering potential for the development of new antifungal treatments (N. N. Jafar et al., 2017).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-16-8-9-19(14-17(16)2)23(27)26-24-25-22(15-29-24)18-10-12-21(13-11-18)28-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZYBHDCBPQZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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